3-甲基氮杂环丁烷-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylazetidine-3-carboxamide hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of azetidine-based compounds. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and they have gained attention in medicinal chemistry due to their unique structural properties and biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose is described, highlighting the potential of these compounds as non-proteinogenic amino acids in peptide design . Another study reports the synthesis of azetidine-1-carboxamides with phenothiazine moieties, which involves multiple steps including the reaction of phenothiazine with chloropropyl bromide and subsequent reactions to yield the final azetidine derivatives . Additionally, the synthesis of 3-fluoroazetidine-3-carboxylic acid is achieved through bromofluorination and several other steps, indicating the versatility of synthetic approaches for azetidine derivatives . The synthesis of various azetidine-2-carboxylates is also explored, demonstrating different synthetic routes and the potential for creating diverse azetidine-based structures .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to establish the structure of an N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, which is related to azetidine derivatives . The confirmation of the structures of new azetidine compounds is typically achieved using spectroscopic methods such as IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to their reactive nature. For example, the specific inhibition of β-hexosaminidases by an N-methylazetidine amide derivative suggests that azetidine derivatives can act as potent inhibitors for certain enzymes . The chemical methods used to confirm the structures of new azetidine derivatives also imply that these compounds can undergo a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH is an important property for their use in medicinal chemistry . The introduction of different substituents, such as fluorine atoms or phenothiazine groups, can significantly alter the properties of azetidine derivatives, affecting their solubility, stability, and reactivity . The synthesis of various azetidine-2-carboxylates also showcases the impact of different substituents on the properties of azetidine compounds .

科学研究应用

抗肿瘤活性

多项研究重点关注合成和评估具有潜在抗肿瘤活性的化合物。例如,已经合成并测试了咪唑和三嗪的衍生物对各种癌细胞系的疗效。研究探索了这些化合物的化学修饰以增强其抗肿瘤特性,表明对开发新的癌症疗法有浓厚的兴趣 (Stevens 等人,1987)。

抗病毒和抗菌评估

对利巴韦林的 N-甲酰胺基取代类似物的研究突出了对用于抗病毒应用的新化合物的探索。这些研究旨在通过修饰现有化合物来提高其疗效并减少副作用,从而发现治疗病毒感染的新疗法。对这些化合物针对一系列 RNA 病毒的评估有助于持续寻找广谱抗病毒剂 (Gabrielsen 等人,1992)。

合成方法和构件

新型杂环化合物(如氮杂环丁烷和恶唑啉)的合成展示了开发新合成方法的兴趣,这些方法可以为药物化学提供有价值的构件。这些研究概述了合成这些化合物的有效途径,突出了它们在设计具有改进药理特性的新药中的潜在效用 (Bruzgulienė 等人,2022)。

机理研究和化学相互作用

机理研究,例如对甲基化剂改变 DNA 的研究,提供了对这些化合物潜在作用机制的见解。了解这些化合物如何与生物分子相互作用对于设计更有效和更安全的药物至关重要。这些研究有助于制定开发新治疗策略所需的基础知识 (Mizuno 和 Decker,1976)。

安全和危害

The safety information for 3-Methylazetidine-3-carboxamide hydrochloride indicates that it should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be breathed in or come into contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

属性

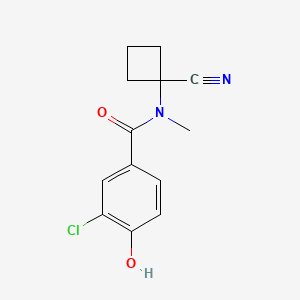

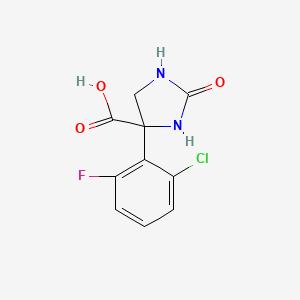

IUPAC Name |

3-methylazetidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXSCNNQKQRJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909328-11-5 |

Source

|

| Record name | 3-methylazetidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)